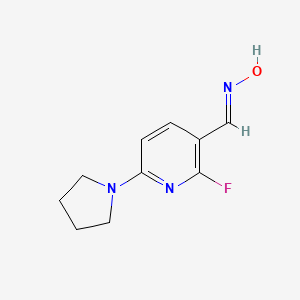

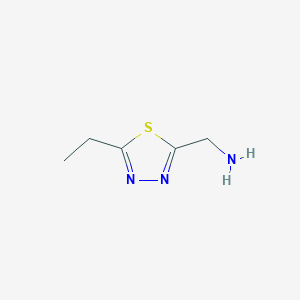

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine

Übersicht

Beschreibung

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” is a chemical compound with the molecular formula C5H9N3S . It is a derivative of the 1,3,4-thiadiazole class of compounds .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which could include “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .

Molecular Structure Analysis

The crystal structure of the title compound is determined from microcrystalline powder using a multi-technique approach that combines X-ray powder diffraction (XRPD) data analysis based on direct-space methods with information from (13)C solid-state NMR (SSNMR), and molecular modelling using the GIPAW (gauge including projector augmented-wave) method .

Physical And Chemical Properties Analysis

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” has a molecular weight of 143.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its XLogP3-AA value is 0.1, indicating its partition coefficient between octanol and water . Its topological polar surface area is 80 Ų .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, including “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine”, have been found to be potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .

Antibacterial Activity

These compounds have also been studied for their antibacterial activity. They have been screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This suggests potential applications in understanding DNA-protein interactions and drug design.

Anticancer Agents

1,3,4-Thiadiazole moiety has various biological activities including anticancer . This suggests that “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” could potentially be used in cancer treatment.

Antidiabetic Agents

1,3,4-Thiadiazole derivatives have also been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Antihypertensive Agents

These compounds have also been found to have antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.

Anti-inflammatory Agents

1,3,4-Thiadiazole derivatives have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammation.

Antiviral Agents

These compounds have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.

Zukünftige Richtungen

The future directions for the study and application of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine” and related compounds could include further investigation into their synthesis, properties, and potential applications. For example, 1,3,4-thiadiazole derivatives have been studied for their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWYCJDFWDQHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.